![molecular formula C18H23N3S B3829213 1-adamantyl(phenyl)methanone thiosemicarbazone](/img/structure/B3829213.png)
1-adamantyl(phenyl)methanone thiosemicarbazone
Overview
Description
1-Adamantyl(phenyl)methanone thiosemicarbazone is a Schiff base thiosemicarbazone derivative containing an adamantane moiety . Thiosemicarbazones are a type of Schiff base formed by condensation of thiosemicarbazide and an aldehyde or ketone . They are known to possess various biological activities .
Synthesis Analysis
The synthesis of 1-adamantyl(phenyl)methanone thiosemicarbazone involves the condensation of an adamantyl phenyl aldehyde with a thiosemicarbazide . Changing the structure of the aldehydes and ketones or introducing different active groups on position N(4) can improve the antibacterial and anticancer activities of these compounds .Molecular Structure Analysis
The molecular structure of 1-adamantyl(phenyl)methanone thiosemicarbazone is characterized by the presence of an adamantane moiety . The adamantyl group has relatively good fat solubility, which can greatly increase the membrane permeability of a compound .Chemical Reactions Analysis
Thiosemicarbazones are a type of Schiff base formed by condensation of thiosemicarbazide and an aldehyde or ketone . The reaction of 4-(1-adamantyl)-3-thiosemicarbazide with numerous substituted acetophenones and benzaldehydes yields the corresponding thiosemicarbazones containing adamantane skeletons .Mechanism of Action
While the exact mechanism of action of 1-adamantyl(phenyl)methanone thiosemicarbazone is not specified in the retrieved papers, thiosemicarbazones are known to possess various biological activities . For instance, they have shown antibacterial activity against both Gram-negative and Gram-positive bacteria .
Future Directions
The development of antibacterial drugs with novel structures like 1-adamantyl(phenyl)methanone thiosemicarbazone is very important for clinical application . The study of their structure-activity relationships has important theoretical significance and potential practical application value . Future research could focus on exploring the various biological activities of these compounds and optimizing their structures for improved efficacy.
properties
IUPAC Name |
[(Z)-[1-adamantyl(phenyl)methylidene]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c19-17(22)21-20-16(15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H3,19,21,22)/b20-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIRXIIXIDFXFM-CAPFRKAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=NNC(=S)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C(=N/NC(=S)N)/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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